molecular formula C14H17N3O B1436565 2-[(2,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1306738-49-7

2-[(2,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B1436565
CAS No.: 1306738-49-7
M. Wt: 243.3 g/mol
InChI Key: HSIFYNOROPAJKN-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinone core with two methyl groups on the phenyl ring and two additional methyl groups on the pyrimidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with the appropriate precursors. One common method involves the reaction of 2,4-dimethylaniline with a suitable pyrimidinone derivative under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle larger volumes. The process would be optimized to ensure high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrimidinones.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: It may serve as a building block for bioactive compounds.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: Application in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For instance, if used in a biological context, it may interact with specific enzymes or receptors, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

  • 2,4-Dimethylphenol

  • 2,4-Dimethyl-1-(2-nitrophenyl)sulfane

  • 2,4-Dimethyl-1-(2-nitrophenyl)sulfanylbenzene

Uniqueness: 2-[(2,4-Dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2,4-dimethylanilino)-4,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-8-5-6-12(9(2)7-8)16-14-15-11(4)10(3)13(18)17-14/h5-7H,1-4H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIFYNOROPAJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=C(C(=O)N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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